molecular formula C18H18N4O2 B11637025 N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B11637025
M. Wt: 322.4 g/mol
InChI Key: DVVPHMJKNKRDAI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine

InChI

InChI=1S/C18H18N4O2/c1-3-21(4-2)18-15-7-5-6-8-16(15)19-17(20-18)13-9-11-14(12-10-13)22(23)24/h5-12H,3-4H2,1-2H3

InChI Key

DVVPHMJKNKRDAI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine typically involves the reaction of 2-(4-nitrophenyl)quinazolin-4-amine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-(4-aminophenyl)quinazolin-4-amine .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of other quinazoline derivatives.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may interfere with DNA replication or protein synthesis in cancer cells, thereby inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-(4-nitrophenyl)quinazolin-4-amine
  • N-(2,2-Dimethoxyethyl)quinazolin-4-amine
  • N-aryl-2-trifluoromethyl-quinazoline-4-amine

Uniqueness

N,N-diethyl-2-(4-nitrophenyl)quinazolin-4-amine is unique due to its specific diethylamine substitution, which may confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications .

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